3-benzamido-N-(3-ethoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzamido-N-(3-ethoxypropyl)benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(3-ethoxypropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and advanced technologies, such as ultrasonic irradiation, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated benzamides or other substituted derivatives.
Scientific Research Applications
3-benzamido-N-(3-ethoxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamides are known to act as antagonists to certain receptors, such as the γ-aminobutyric acid (GABA) receptors in insects . This interaction can inhibit the activity of these receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
3-amino-N-(3-ethoxypropyl)benzamide: A related compound with an amino group instead of a benzamido group.
2,3-dimethoxybenzamide: Another benzamide derivative with methoxy groups on the benzene ring.
Uniqueness
3-benzamido-N-(3-ethoxypropyl)benzamide is unique due to its specific structural features, such as the presence of both benzamido and ethoxypropyl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-benzamido-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-13-7-12-20-18(22)16-10-6-11-17(14-16)21-19(23)15-8-4-3-5-9-15/h3-6,8-11,14H,2,7,12-13H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
RPXGTLKUHDSZLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.